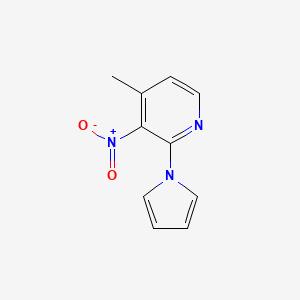

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

説明

科学的研究の応用

Synthetic Chemistry: Heterocyclic Compound Synthesis

Summary

This compound is instrumental in the synthesis of heterocyclic compounds, particularly pyrazolopyridine derivatives, which are valuable in various chemical and pharmaceutical applications.

Methods

Synthetic strategies include the assembly of the pyrazolopyridine system through cyclization reactions, often facilitated by catalysts to improve yield and selectivity.

Results

The methodologies have been optimized to produce a range of derivatives, showcasing the compound’s versatility as a precursor in the synthesis of complex heterocycles .

Pharmacology: Development of Therapeutic Agents

Summary

The pyrrole moiety within the compound’s structure is a key feature in the development of therapeutic agents with a wide range of biological activities.

Methods

Chemical modifications of the core structure are performed to enhance its interaction with biological targets, thereby improving its therapeutic potential.

Results

Derivatives of the compound have shown varied pharmacological activities, including antibacterial, antifungal, and antiviral properties, leading to the development of new drugs .

Bioorganic Chemistry: Antifungal Agent Synthesis

Summary

In bioorganic chemistry, the compound is used to create antifungal agents, leveraging its pyrrole core for biological activity.

Methods

A multi-step synthetic route is employed to produce bis(guanidino-aryl)-pyrroles, which have demonstrated significant antifungal efficacy.

Results

The synthesized antifungal agents have shown activity against a range of fungal pathogens, highlighting the compound’s potential in addressing fungal infections .

Neuropharmacology: Antidepressant Research

Summary

The compound’s derivatives are being investigated for their potential use as antidepressants in neuropharmacological applications.

Methods

Behavioral assays, such as the mouse tail suspension test, are used to evaluate the antidepressant-like effects of the compound’s derivatives.

Results

Some derivatives have shown a significant reduction in immobility time, suggesting their potential as antidepressant agents .

Medicinal Chemistry: Synthesis of Dihydropyrimidinones

Summary

“4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” is used in the synthesis of dihydropyrimidinones (DHPMs), which have various medicinal applications.

Methods

Catalytic methods are employed to synthesize substituted DHPMs, with a focus on optimizing conditions for efficiency and selectivity.

Results

The optimized synthesis has led to the production of a diversity of DHPMs, which are important in medicinal chemistry for their pharmacological properties .

将来の方向性

The future directions for research on “4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds , there may be potential for the development of new drugs or therapeutic agents.

特性

IUPAC Name |

4-methyl-3-nitro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDEUJISIOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557603 | |

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

CAS RN |

120494-05-5 | |

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)